![molecular formula C18H20N4O2S B2432039 3-methyl-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 537667-67-7](/img/structure/B2432039.png)
3-methyl-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that contains several functional groups and rings, including a piperidine ring, a pyrimidine ring, and an indole ring . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the formation of the piperidine ring, followed by the introduction of the pyrimidine and indole rings. The exact method would depend on the specific reactions used .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely be a large, complex structure due to the presence of multiple rings and functional groups .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Piperidine derivatives can undergo a variety of intra- and intermolecular reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. These could include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .Scientific Research Applications
Antimicrobial Activity
Research involving structurally similar compounds has demonstrated significant antimicrobial activity. For instance, derivatives synthesized through ionic liquid-promoted methods have been evaluated for their in vitro antifungal and antibacterial activity, showcasing the potential of these compounds as antimicrobial agents (Tiwari et al., 2018). These compounds' mode of action has been further elucidated through enzyme assay studies and molecular docking, indicating their potential development as oral drug candidates due to their good oral drug-like properties and non-toxic nature.
Anti-tumor Properties
Compounds bearing a resemblance to the given chemical structure have shown anti-tumor activity. Specific derivatives have been screened against a variety of human tumor cell lines, including leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney, reflecting mild activity against most used human tumor cells. Such studies highlight the significance of these compounds in the development of anti-tumor agents with considerable properties against certain cancer types (Girgis, 2009).
Corrosion Inhibition
The structural analogs of the mentioned compound have been explored as corrosion inhibitors for mild steel in acidic solutions. These studies involve gravimetric, electrochemical, and surface morphology analyses to understand the compounds' efficacy in protecting metal surfaces against corrosion. The results have shown that compounds with cyclic amino groups, such as piperidine, exhibit higher inhibition efficiency, providing insights into their potential industrial applications (Verma et al., 2016).
Pharmacological Applications
The exploration of compounds structurally related to the given molecule has extended to various pharmacological screenings. These compounds have been synthesized and evaluated for their analgesic, anti-inflammatory, and anticonvulsant activities, showing promising results comparable to well-known drugs. Such studies underscore the potential therapeutic applications of these molecules in developing new medications (Abd El-Latif et al., 2007).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-methyl-2-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-5H-pyrimido[5,4-b]indol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2S/c1-21-17(24)16-15(12-7-3-4-8-13(12)19-16)20-18(21)25-11-14(23)22-9-5-2-6-10-22/h3-4,7-8,19H,2,5-6,9-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHTURPRJKKIEHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C3=CC=CC=C3N2)N=C1SCC(=O)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80976799 |
Source


|
| Record name | 3-Methyl-2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80976799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one | |
CAS RN |
6131-65-3 |
Source


|
| Record name | 3-Methyl-2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80976799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(benzo[d]thiazol-5-yl)-1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-4-carboxamide](/img/structure/B2431957.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)urea](/img/structure/B2431960.png)
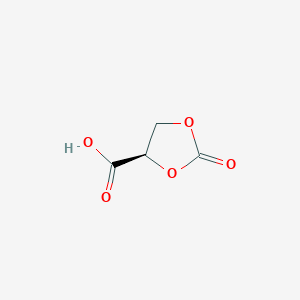
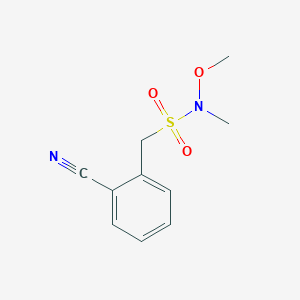
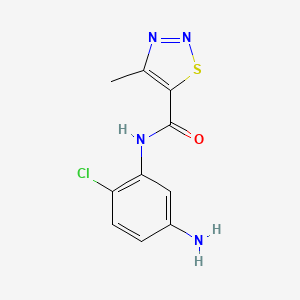
![1-(2-ethylphenyl)-3-(4-fluorophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2431966.png)
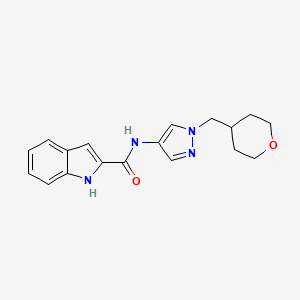
![N-[1-(2-Methoxyphenoxy)propan-2-yl]oxirane-2-carboxamide](/img/structure/B2431968.png)
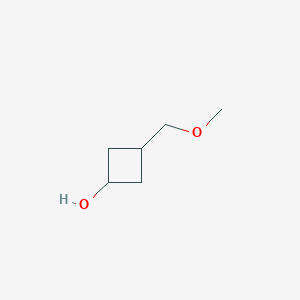
![N-cyclohexyl-2-[4-(3-fluoro-4-methylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2431971.png)
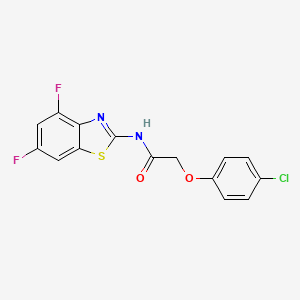
![2-(tert-Butoxycarbonyl)-2-azabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B2431974.png)
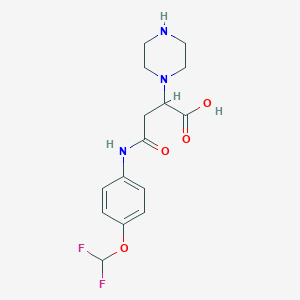
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-methylbenzamido)benzofuran-2-carboxamide](/img/structure/B2431978.png)